molecular formula C18H13N7O3 B6504341 2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396680-78-6

2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No. B6504341
CAS RN: 1396680-78-6
M. Wt: 375.3 g/mol
InChI Key: UBLXSUGASSBEAM-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a large number of drugs and biologically relevant molecules .


Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .


Molecular Structure Analysis

The molecular structure of oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For example, they can be directly arylated with high regioselectivity at both C-5 and C-2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on their specific structure. Oxazoles are stable liquids at room temperature .

Future Directions

The future directions for research on oxazole derivatives could include the synthesis of new derivatives with improved biological activity, the development of more efficient synthesis methods, and further investigation of their mechanisms of action .

Mechanism of Action

Target of Action

The primary target of the compound “2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide” is currently unknown. The compound contains an oxazole ring, which is a common structural motif in many bioactive molecules . .

Mode of Action

Without specific information on the compound’s target, it’s challenging to provide a detailed explanation of its mode of action. Oxazole derivatives are known to interact with various biological targets through different mechanisms, such as inhibiting enzymes or binding to receptors . The exact interaction of this compound with its target would depend on the specific biochemical context.

Biochemical Pathways

Oxazole derivatives can influence a variety of biochemical pathways depending on their specific targets .

properties

IUPAC Name

N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O3/c19-16(26)17-21-24-25(22-17)13-8-6-12(7-9-13)20-18(27)14-10-15(28-23-14)11-4-2-1-3-5-11/h1-10H,(H2,19,26)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXSUGASSBEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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